2-Pyridin-3-ylpiperazine;dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-pyridin-3-ylpiperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3.2ClH/c1-2-8(6-10-3-1)9-7-11-4-5-12-9;;/h1-3,6,9,11-12H,4-5,7H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBZIVXDCPOPKHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CN=CC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2416243-60-0 | |

| Record name | 2-(pyridin-3-yl)piperazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-Pyridin-3-ylpiperazine Dihydrochloride

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Pyridin-3-ylpiperazine Dihydrochloride, a heterocyclic amine of significant interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this compound in public literature, this document establishes a scientifically grounded framework for its characterization. It synthesizes data from structurally analogous compounds and details robust, field-proven methodologies for the empirical determination of its key physicochemical parameters. This guide is intended for researchers, scientists, and drug development professionals, offering both predictive insights and practical, self-validating experimental protocols to ensure scientific integrity and reproducibility.

Introduction and Molecular Structure

2-Pyridin-3-ylpiperazine Dihydrochloride belongs to the pyridinylpiperazine class of compounds, which are integral scaffolds in the design of biologically active molecules. The presence of a basic piperazine ring linked to a pyridine moiety suggests its potential utility as a versatile building block in the synthesis of novel therapeutic agents. The dihydrochloride salt form is anticipated to enhance aqueous solubility and stability, critical attributes for pharmaceutical development.

This guide will elucidate the predicted physicochemical profile of the title compound and provide detailed, authoritative protocols for its empirical validation, focusing on solubility, dissociation constants (pKa), melting point, and purity.

1.1. Chemical Identity

-

IUPAC Name: 2-(Pyridin-3-yl)piperazine dihydrochloride

-

Molecular Formula: C₉H₁₃N₃ · 2HCl

-

Molecular Weight: 236.14 g/mol

-

Canonical SMILES: C1CNCC(N1)C2=CC=CN=C2.Cl.Cl

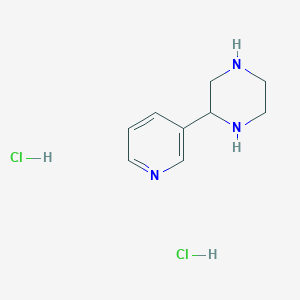

1.2. Structural Diagram

Caption: Chemical structure of 2-Pyridin-3-ylpiperazine Dihydrochloride.

Predicted Physicochemical Properties

The following properties are predicted based on the analysis of structurally similar compounds, such as piperazine dihydrochloride and various pyridinylpiperazine derivatives. These values serve as a baseline for empirical verification.

| Property | Predicted Value / Characteristic | Rationale and Comparative Insights |

| Physical State | White to off-white crystalline solid | Hydrochloride salts of amines are typically crystalline solids.[1] |

| Aqueous Solubility | Highly soluble | The parent piperazine dihydrochloride is highly soluble in water.[2][3] The dihydrochloride salt form significantly enhances solubility compared to the free base.[4] |

| pKa Values | pKa₁: ~4-5 (pyridine N), pKa₂: ~8-9 (piperazine N) | The compound is polyprotic. The pyridine nitrogen is less basic than the piperazine nitrogens. The pKa values of piperazine itself are approximately 5.35 and 9.73.[5] The exact values will be influenced by the electronic effects of the substituent groups. |

| Melting Point | >200°C (with decomposition) | Hydrochloride salts of organic bases generally have high melting points. For comparison, piperazine dihydrochloride melts at 318-320°C.[3] |

Methodologies for Physicochemical Characterization

This section details the experimental protocols for determining the key physicochemical properties. The methodologies are designed to be robust and adhere to high scientific standards, ensuring data integrity.

Determination of Aqueous Solubility (Shake-Flask Method)

Expertise & Experience: The shake-flask method is a gold-standard technique for determining thermodynamic equilibrium solubility.[4] Its simplicity and reliability make it the preferred choice. The use of buffers across a pH range is critical because the ionization state of 2-Pyridin-3-ylpiperazine, a basic compound, will dictate its solubility.[6] Analyzing the supernatant by a validated UV-Vis or HPLC method provides accurate quantification.

Protocol:

-

Preparation of Buffers: Prepare a series of buffers (e.g., pH 2, 4, 6.8, 7.4, and 9) using standard buffer systems (e.g., phosphate, borate).

-

Sample Preparation: Add an excess amount of 2-Pyridin-3-ylpiperazine dihydrochloride to separate vials containing a known volume of each buffer and deionized water. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C) for a minimum of 24 hours to ensure equilibrium is reached.

-

Sample Processing: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any undissolved solid.

-

Quantification: Dilute the filtered supernatant with the corresponding buffer. Quantify the concentration of the dissolved compound using a previously validated analytical method, such as UV-Vis spectrophotometry at the λmax or an HPLC-UV method.

-

Data Analysis: Calculate the solubility in mg/mL or mol/L for each pH value.

Caption: Workflow for solubility determination by the shake-flask method.

Determination of Dissociation Constants (pKa) by Potentiometric Titration

Expertise & Experience: Potentiometric titration is a highly precise and accurate method for determining pKa values.[7] For a polyprotic base like 2-Pyridin-3-ylpiperazine, this method allows for the sequential determination of the different pKa values corresponding to the protonation of the nitrogen atoms.[8] The titration curve's inflection points correspond to the equivalence points, and the half-equivalence points provide the pKa values.

Protocol:

-

Instrument Calibration: Calibrate a pH meter to a precision of ±0.02 pH units using at least two standard buffers (e.g., pH 4.01, 7.00, and 10.01) that bracket the expected pKa values, as per USP <791>.[9][10]

-

Sample Preparation: Accurately weigh and dissolve a known amount of 2-Pyridin-3-ylpiperazine dihydrochloride in a known volume of deionized, carbonate-free water to create a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Use a magnetic stirrer for continuous mixing. Immerse the calibrated pH electrode and the tip of a calibrated burette into the solution.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). Add the titrant in small, precise increments, recording the pH value after each addition has stabilized.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the pH at the half-equivalence points. Alternatively, a derivative plot (ΔpH/ΔV vs. V) can be used to accurately identify the equivalence points.

Caption: Workflow for pKa determination by potentiometric titration.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the definitive technique for assessing the purity of pharmaceutical compounds due to its high sensitivity and resolving power.[11][12] A reversed-phase method is typically the first choice for polar, ionizable compounds like the one . A gradient elution is often necessary to ensure that both polar and non-polar impurities can be resolved and quantified within a reasonable run time. The use of a photodiode array (PDA) detector is crucial for peak purity analysis.[13]

Protocol:

-

Chromatographic System: An HPLC system equipped with a pump, autosampler, column oven, and a PDA detector.

-

Chromatographic Conditions (Starting Point):

-

Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

-

Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over 15-20 minutes, hold, and then return to initial conditions to re-equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Monitor at the λmax of the compound (e.g., ~260 nm) and collect spectra across the peak.

-

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL. Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

-

Analysis: Inject the prepared solution into the HPLC system.

-

Data Processing: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method (Area of main peak / Total area of all peaks) x 100%. Use the PDA data to assess the spectral homogeneity across the main peak to confirm peak purity.

Caption: Workflow for purity determination by HPLC.

Conclusion

While specific experimental data for 2-Pyridin-3-ylpiperazine Dihydrochloride is not widely published, a robust physicochemical profile can be predicted based on established chemical principles and data from analogous structures. This guide provides the necessary framework for any research or development team to empirically determine its critical properties. The detailed, step-by-step protocols for solubility, pKa, and purity analysis are grounded in authoritative standards and best practices, ensuring the generation of reliable and reproducible data. The application of these methodologies will facilitate a comprehensive understanding of this compound, enabling its effective use in further scientific investigation and drug discovery pipelines.

References

-

United States Pharmacopeia. General Chapters: <791> pH. Available from: [Link]

-

Sema. (n.d.). Usp 791 Ph General Chapter. Available from: [Link]

-

Fvs. (n.d.). Usp 791 Ph General Chapter. Available from: [Link]

-

Moravek. (2023). Why Is HPLC Ideal for Chemical Purity Testing? Available from: [Link]

-

United States Pharmacopeia. (2023). General Chapter, <791> pH. USP-NF. Rockville, MD. Available from: [Link]

-

Lab Manager. (2025). HPLC in Pharmaceutical Applications. Available from: [Link]

-

Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data. Available from: [Link]

-

Torontech. (2024). HPLC Testing and Analysis - Detailed Guide for Accurate Results. Available from: [Link]

-

PubChem. 2-(Piperidin-3-yl)pyridine dihydrochloride. National Center for Biotechnology Information. Available from: [Link]

-

Hu, Q., & Li, H. (2026). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America. Available from: [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

Savić, M. M., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. Available from: [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

-

PHYWE. (2019). Titration of a polyprotic acid with a strong base with Cobra4. Available from: [Link]

-

Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology. Available from: [Link]

-

PubMed. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Available from: [Link]

-

Meloun, M., et al. (2003). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education. Available from: [Link]

-

Serajuddin, A. T. M., et al. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. ResearchGate. Available from: [Link]

-

Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

-

The Good Scents Company. piperazine dihydrochloride, 142-64-3. Available from: [Link]

-

OSHA. PIPERAZINE DIHYDROCHLORIDE. Available from: [Link]

Sources

- 1. PIPERAZINE DIHYDROCHLORIDE | Occupational Safety and Health Administration [osha.gov]

- 2. PIPERAZINE DIHYDROCHLORIDE | 142-64-3 [chemicalbook.com]

- 3. piperazine dihydrochloride, 142-64-3 [thegoodscentscompany.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. DSpace [diposit.ub.edu]

- 6. researchgate.net [researchgate.net]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. spegroup.ru [spegroup.ru]

- 9. uspbpep.com [uspbpep.com]

- 10. bookpremiumfree.com [bookpremiumfree.com]

- 11. moravek.com [moravek.com]

- 12. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]

- 13. torontech.com [torontech.com]

An In-depth Technical Guide to 2-Pyridin-3-ylpiperazine Dihydrochloride: Structure, Properties, and Analytical Validation

Abstract

This technical guide provides a comprehensive overview of 2-Pyridin-3-ylpiperazine Dihydrochloride, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The document details the compound's core structural features, physicochemical properties, and molecular weight. Furthermore, it presents a self-validating analytical workflow for identity and purity confirmation, grounded in established laboratory practices. This guide is intended to serve as an essential resource for scientists leveraging pyridinylpiperazine scaffolds in the design and synthesis of novel therapeutic agents.

Introduction and Scientific Context

The pyridinylpiperazine scaffold is a privileged structure in modern pharmacology, forming the core of numerous approved drugs and clinical candidates. The fusion of the electron-deficient pyridine ring with the versatile piperazine moiety creates a pharmacophore capable of engaging with a wide array of biological targets. The pyridine group often serves as a key hydrogen bond acceptor or aromatic interaction partner, while the piperazine ring provides a flexible linker and two nitrogen atoms that can be functionalized to modulate potency, selectivity, and pharmacokinetic properties.

2-Pyridin-3-ylpiperazine, specifically, places the piperazine substituent at the 3-position of the pyridine ring. This arrangement is of particular interest as it mimics the spatial relationship of key interaction groups in various endogenous ligands. The dihydrochloride salt form is frequently employed to enhance the compound's aqueous solubility and stability, facilitating its use in biological assays and as a reliable starting material in multi-step syntheses. This guide will focus on the dihydrochloride salt, providing the foundational data required for its effective application in a research setting.

Chemical Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is the cornerstone of reproducible science. The properties of 2-Pyridin-3-ylpiperazine Dihydrochloride are summarized below. It is crucial to note that while the title compound is the 2-(pyridin-3-yl) isomer, much of the commercially available data corresponds to the isomeric 1-(pyridin-3-yl)piperazine dihydrochloride. As isomers, they share the same molecular formula and weight.

| Property | Data | Source |

| IUPAC Name | 2-(pyridin-3-yl)piperazine;dihydrochloride | - |

| Synonyms | 3-(Piperazin-2-yl)pyridine dihydrochloride | - |

| Molecular Formula | C₉H₁₃N₃ · 2HCl (or C₉H₁₅Cl₂N₃) | [1] |

| Molecular Weight | 236.14 g/mol | [1] |

| CAS Number | 470441-67-9 (for isomeric 1-pyridin-3-yl-piperazine dihydrochloride) | [1] |

| Canonical SMILES | C1NCC(CN1)C2=CN=CC=C2.Cl.Cl | - |

Structural Elucidation

The structure of 2-Pyridin-3-ylpiperazine consists of a piperazine ring attached via a carbon atom (C2 of the piperazine) to a pyridine ring (C3 of the pyridine). The dihydrochloride salt form arises from the protonation of two of the three basic nitrogen atoms—typically the two nitrogens of the piperazine ring, which are more basic than the pyridine nitrogen. This protonation is key to the compound's enhanced solubility in aqueous media compared to its freebase form.

Figure 1: Chemical Structure of 2-Pyridin-3-ylpiperazine Dihydrochloride (Note: Image is a 2D representation. The actual molecule is three-dimensional.)

Experimental Protocols: Identity and Purity Verification

Trust in a chemical reagent is only established through rigorous analytical validation. A researcher receiving a new batch of 2-Pyridin-3-ylpiperazine Dihydrochloride must be able to confirm its identity and purity. The following section outlines a standard, self-validating workflow.

Causality Behind Experimental Choices

The chosen methods—Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy—are orthogonal and synergistic.

-

LC-MS provides a precise measurement of the molecular weight of the freebase cation, directly confirming the molecular formula. The liquid chromatography component simultaneously serves as a powerful tool for assessing purity by separating the main component from any impurities.

-

¹H NMR Spectroscopy provides detailed information about the chemical structure, including the connectivity of atoms and the ratio of protons in different chemical environments. This confirms the specific isomeric arrangement and provides a secondary, quantitative measure of purity.

Workflow for Identity Confirmation

The logical flow of this protocol ensures that a minimum amount of material is used to gain maximum confidence in the reagent's identity before committing it to complex experiments.

Sources

Therapeutic Potential of 3-(1-Piperazinyl)pyridine Derivatives in Drug Discovery

Executive Summary

The 3-(1-piperazinyl)pyridine scaffold (often abbreviated as 3-PP or 1-(3-pyridyl)piperazine) represents a "privileged structure" in medicinal chemistry.[1] Unlike its phenyl-piperazine counterparts, the incorporation of a pyridine ring at the 3-position introduces a critical hydrogen bond acceptor and alters the electronic landscape, significantly impacting lipophilicity (

This guide analyzes the therapeutic utility of 3-PP derivatives, focusing on their dominance in Central Nervous System (CNS) drug discovery—specifically targeting Serotonin (5-HT) and Dopamine (D) receptors. We provide validated synthetic protocols, detailed Structure-Activity Relationship (SAR) insights, and mechanistic visualizations to support researchers in optimizing this moiety for novel lead generation.

Chemical Architecture & Synthetic Strategy

The Reactivity Challenge

The 3-position of the pyridine ring is electronically distinct from the 2- and 4-positions. While 2- and 4-halopyridines readily undergo Nucleophilic Aromatic Substitution (

The Solution: Palladium-catalyzed Buchwald-Hartwig amination is the industry-standard protocol for synthesizing 3-(1-piperazinyl)pyridine derivatives efficiently.

Validated Protocol: Buchwald-Hartwig Amination

Objective: Coupling 3-bromopyridine with

Reagents & Conditions:

-

Substrate: 3-Bromopyridine (1.0 equiv)

-

Nucleophile:

-Boc-piperazine (1.2 equiv) -

Catalyst:

(1-2 mol%) or -

Ligand: BINAP or Xantphos (2-4 mol%)

-

Base:

(1.5 equiv) or -

Solvent: Anhydrous Toluene or 1,4-Dioxane

-

Temperature: 80–100 °C under Inert Atmosphere (

or

Step-by-Step Methodology:

-

Preparation: In a glovebox or under argon flow, charge a dried Schlenk tube with

, Ligand (BINAP), and Base ( -

Solvation: Add anhydrous Toluene. Stir for 5 minutes to pre-form the active catalytic complex (

). -

Addition: Add 3-Bromopyridine and

-Boc-piperazine via syringe. -

Reaction: Seal and heat to 100 °C for 12–18 hours. Monitor conversion via TLC (Hexane:EtOAc 3:1) or LC-MS.[2]

-

Workup: Cool to RT, filter through a Celite pad (to remove Pd black), and concentrate in vacuo.

-

Purification: Flash column chromatography on silica gel.

Synthesis Workflow Visualization

Figure 1: Palladium-catalyzed synthesis workflow for the 3-(1-piperazinyl)pyridine scaffold.

Pharmacology & Molecular Targets[2][3][4][5][6]

The 3-PP moiety is primarily a CNS-active pharmacophore . The distance between the basic piperazine nitrogen and the aromatic pyridine ring mimics the ethylamine side chain of serotonin and dopamine, allowing for high-affinity binding to G-Protein Coupled Receptors (GPCRs).

Receptor Selectivity Profile

The pyridine nitrogen acts as a specific anchor point. Compared to phenylpiperazines, 3-pyridyl derivatives often show:

-

Modulated intrinsic activity (partial agonism vs. antagonism) at 5-HT2C.

-

Reduced lipophilicity , improving blood-brain barrier (BBB) penetration properties while reducing non-specific binding.

Key Signaling Pathways

When a 3-PP derivative binds to a 5-HT receptor (e.g., 5-HT1A), it triggers a cascade involving

Figure 2: Signal transduction pathway for 5-HT1A agonism by 3-PP derivatives.

Structure-Activity Relationships (SAR)[1][4]

Optimizing the 3-PP scaffold involves modifications at two key vectors: the Pyridine Ring (C2, C4, C5, C6) and the Distal Piperazine Nitrogen (N4) .

Quantitative Data Summary

The following table summarizes how specific substitutions shift receptor affinity (Ki values are illustrative of trends found in literature like Asagarasu et al. and Journal of Medicinal Chemistry studies).[5]

| Substitution Site | Modification | Effect on 5-HT1A Affinity | Effect on 5-HT3 Affinity | Metabolic Stability |

| Pyridine C-2 | Methyl / Methoxy | Decreases affinity (Steric clash) | Moderate decrease | Improved |

| Pyridine C-6 | Amino / Amido | Increases selectivity (H-bond donor) | High affinity maintained | Variable |

| Piperazine N-4 | Benzyl | High Affinity (Non-selective) | High Affinity | Low (Oxidation) |

| Piperazine N-4 | Pyrimidin-2-yl | High Affinity (Buspirone-like) | Low Affinity | High |

| Pyridine Ring | Fused (e.g., Pyrrolo) | Potent 5-HT1F Agonism | Selective vs 1B/1D | High |

SAR Decision Logic

To guide lead optimization, use the following logic map:

Figure 3: SAR decision tree for optimizing 3-PP derivatives based on therapeutic indication.

Case Studies & Therapeutic Applications

Irritable Bowel Syndrome (IBS)

-

Rationale: 5-HT3 antagonism reduces visceral pain and diarrhea, while 5-HT1A agonism addresses the anxiety component often comorbid with IBS. The 3-PP scaffold was essential for achieving this balanced "polypharmacology."

Migraine (The "Gepants" and "Ditans")

Compound: LY334370 & Lasmiditan analogs

-

Mechanism: Selective 5-HT1F agonism.[6]

-

Rationale: Unlike Triptans (5-HT1B/1D), 5-HT1F agonists do not cause vasoconstriction. The pyridine core (often fused as a pyrrolo-pyridine) is critical for selectivity over the vasoconstrictive 1B receptor.

Oncology (Emerging)

Recent studies indicate that specific 3-PP derivatives exhibit cytotoxicity against glioblastoma (U87) and cervical cancer (HeLa) lines.

-

Mechanism: Induction of apoptosis via Caspase-3 activation and Bax upregulation.

-

Key Feature: The piperazine linker acts as a spacer, positioning cytotoxic pharmacophores to intercalate DNA or inhibit topoisomerases.

References

-

Asagarasu, A., et al. (2009).[4] Design and Synthesis of Piperazinylpyridine Derivatives as Novel 5-HT1A agonists/5-HT3 Antagonists for the Treatment of Irritable Bowel Syndrome (IBS). Chemical and Pharmaceutical Bulletin.[4]

-

BenchChem. (2025).[2] An In-depth Technical Guide to 3-piperazin-1-yl-1H-pyridazin-6-one Derivatives and Analogs.

-

Lilly Research Laboratories. (2003). Novel potent 5-HT(1F) receptor agonists: structure-activity studies of a series of substituted N-[3-(1-methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]amides.[6] Journal of Medicinal Chemistry.[5]

-

Chaudhary, P., et al. (2023). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. National Institutes of Health (NIH).

-

Ten, A., et al. (2026).[7] Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.[7] ChemistryOpen.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Design and synthesis of piperazinylpyridine derivatives as novel 5-HT1A agonists/5-HT3 antagonists for the treatment of irritable bowel syndrome (IBS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Novel potent 5-HT(1F) receptor agonists: structure-activity studies of a series of substituted N-[3-(1-methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Versatility of the Pyridylpiperazine Scaffold: A Technical Guide for Medicinal Chemistry

Executive Summary

The confluence of the pyridine and piperazine rings creates a privileged structural motif—the pyridylpiperazine scaffold—that is of profound importance in modern medicinal chemistry. The piperazine moiety, a six-membered heterocycle with two nitrogen atoms, imparts favorable physicochemical properties such as aqueous solubility, tunable basicity, and multiple points for hydrogen bonding, which can enhance pharmacokinetic profiles and target engagement.[1][2] When combined with the pyridine ring, a common pharmacophore known for its role in coordinating with biological targets, the resulting scaffold becomes a versatile intermediate for developing a wide range of therapeutic agents. This guide provides an in-depth exploration of pyridylpiperazine isomers as medicinal chemistry intermediates, focusing on their synthesis, reactivity, and application in drug discovery. We will dissect the synthetic strategies for accessing both N-aryl and C-aryl isomers, provide detailed experimental protocols, and present case studies that illustrate the scaffold's therapeutic potential.

Part 1: The Pyridylpiperazine Scaffold: Isomeric Forms and Strategic Importance

The term "Pyridin-3-ylpiperazine" can refer to two principal constitutional isomers, the distinction between which is critical for synthetic planning and structure-activity relationship (SAR) studies.

-

1-(Pyridin-3-yl)piperazine (N-Aryl Isomer): This is the most common and commercially available isomer, where the pyridine ring is attached to one of the piperazine nitrogen atoms.[2][3] Its prevalence is due to well-established and scalable synthetic routes. This isomer is a cornerstone in the development of central nervous system (CNS) agents, owing to its ability to interact with neurotransmitter receptors.[3]

-

2-(Pyridin-3-yl)piperazine (C-Aryl Isomer): In this less common isomer, the pyridine ring is attached to a carbon atom of the piperazine ring. The synthesis of C-aryl piperazines is historically challenging but represents a burgeoning field of research, driven by modern catalytic methods like C-H functionalization.[4] Accessing this isomer opens up novel chemical space and allows for different spatial arrangements of the pyridine moiety, which can lead to unique pharmacological profiles.

The strategic choice between these isomers allows medicinal chemists to fine-tune the orientation of the pyridine vector and modulate the core's physicochemical properties to achieve desired biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.

Part 2: Synthesis of Pyridylpiperazine Intermediates

The synthetic accessibility of the two isomeric cores differs significantly, reflecting a classic trade-off between established, high-yielding chemistry and cutting-edge, diversity-oriented reactions.

Synthesis of 1-(Pyridin-3-yl)piperazine (N-Aryl)

The formation of the N-aryl bond is typically achieved through two robust methodologies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination.[1]

Causality in Method Selection: The SNAr approach is often preferred for its operational simplicity and cost-effectiveness, provided the pyridine ring is sufficiently electron-deficient. The presence of electron-withdrawing groups (e.g., -NO2) ortho or para to a leaving group (e.g., a halogen) is crucial as it stabilizes the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy of the reaction.

A well-documented example is the synthesis of 1-(3-nitropyridin-2-yl)piperazine, a key intermediate for urease inhibitors.[5]

Experimental Protocol: SNAr Synthesis of 1-(3-nitropyridin-2-yl)piperazine [5]

-

Reactant Preparation: To a solution of 2-chloro-3-nitropyridine (1.0 eq) in acetonitrile (15 mL/mmol), add an excess of piperazine (3.0-4.0 eq). The excess piperazine acts as both the nucleophile and the base to neutralize the HCl generated in situ.

-

Reaction: Heat the mixture to reflux (approx. 82°C) and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

-

Purification: Dissolve the residue in dichloromethane (DCM) and wash with water to remove excess piperazine and piperazine hydrochloride. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography on silica gel to yield the desired product (typically ~65% yield).[5]

Diagram: SNAr Reaction Mechanism

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Synthesis of 2-(Pyridin-3-yl)piperazine (C-Aryl)

Directly forming a C-C bond at the C2 position of a piperazine ring is a significant synthetic hurdle. The presence of two nitrogen atoms can lead to catalyst inhibition and undesired side reactions.[6] Modern advancements in photoredox catalysis have provided a powerful solution for the direct α-C–H functionalization of amines, including piperazines.[4]

Causality in Method Selection: Photoredox catalysis utilizes visible light to initiate a single-electron transfer (SET) process. An excited photocatalyst (e.g., Ir(ppy)3) can oxidize an N-aryl piperazine to form a nitrogen-centered radical cation. Subsequent deprotonation by a mild base generates a highly reactive α-amino radical, which can then engage in coupling reactions with an aryl halide. This method is advantageous for its mild reaction conditions and tolerance of various functional groups.

Experimental Protocol: Representative Photoredox C-H Arylation [4]

-

Reactant Preparation: In a nitrogen-filled glovebox, combine N-Boc-piperazine (1.0 eq), 3-bromopyridine (1.5 eq), an iridium photocatalyst such as Ir(ppy)3 (1-2 mol%), and a suitable base (e.g., Cs2CO3, 2.0 eq) in a degassed anhydrous solvent (e.g., DMF or DMSO). Note: The N-Boc protecting group is crucial for directing the reactivity and facilitating the reaction.

-

Reaction: Seal the reaction vessel and place it approximately 5-10 cm from a blue LED light source. Stir the mixture at room temperature for 12-24 hours.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification and Deprotection: Purify the crude product by flash column chromatography. The resulting N-Boc-2-(pyridin-3-yl)piperazine can then be deprotected using standard conditions (e.g., trifluoroacetic acid in DCM or HCl in dioxane) to yield the final product.

Diagram: Photoredox C-H Arylation Workflow

Caption: General workflow for photoredox-catalyzed C-H arylation.

Part 3: Reactivity and Derivatization of the Piperazine Core

Once the pyridylpiperazine core is synthesized, the secondary amine (or a primary amine after deprotection) serves as a versatile synthetic handle for building molecular complexity. The nucleophilicity of this nitrogen allows for a wide array of derivatization reactions.

Diagram: Derivatization Pathways

Caption: Common derivatization reactions of the piperazine core.

Experimental Protocol: N-Acylation of a Pyridylpiperazine Intermediate [5]

-

Reactant Preparation: Dissolve the pyridylpiperazine intermediate (1.0 eq) and a base such as potassium carbonate (K2CO3, 2.0 eq) in a suitable solvent like acetonitrile.

-

Addition: Add the acylating agent, for example, a 2-chloro-N-arylacetamide (1.1 eq), to the mixture.

-

Reaction: Heat the reaction mixture to reflux and stir for 18-36 hours, monitoring by TLC.

-

Work-up: After cooling, filter off the base. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the resulting residue by column chromatography on silica gel to obtain the final N-acylated product.

This protocol is a self-validating system; the consumption of the starting amine and the appearance of a less polar amide product can be easily tracked by TLC, and the final product can be characterized by standard spectroscopic methods (NMR, MS).

Part 4: Case Studies in Drug Discovery

Case Study 1: Pyridylpiperazines as Urease Inhibitors

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea. In humans, its activity, particularly from Helicobacter pylori, is linked to gastric ulcers and cancer.[5] The inhibition of urease is therefore a key therapeutic strategy.

Researchers have synthesized a series of derivatives based on the 1-(3-nitropyridin-2-yl)piperazine core and evaluated their urease inhibitory activity.[5] The core itself was found to be a potent inhibitor, and further derivatization at the N4 position led to compounds with even greater potency than the standard inhibitor, thiourea.

Table 1: Urease Inhibitory Activity of Pyridylpiperazine Derivatives [5]

| Compound | Description | IC50 (µM) |

| Thiourea | Standard Inhibitor | 23.2 ± 11.0 |

| Precursor 3 | 1-(3-nitropyridin-2-yl)piperazine | 3.90 ± 1.91 |

| Derivative 5b | N-(4-chlorophenyl)acetamide derivative | 2.0 ± 0.73 |

| Derivative 7e | N-(4-bromophenyl)propanamide derivative | 2.24 ± 1.63 |

Data sourced from Khan, I, et al. (2024).[5]

The SAR studies revealed that the electronic nature of the substituents on the terminal aryl ring significantly influenced activity. The high potency of these derivatives underscores the value of the 1-(3-nitropyridin-2-yl)piperazine scaffold as a critical intermediate for generating potent enzyme inhibitors.[5]

Case Study 2: Pyridylpiperazines in CNS Drug Discovery

The 1-(Pyridin-3-yl)piperazine scaffold is a key intermediate in the synthesis of pharmaceuticals targeting the central nervous system.[3] Its structure is frequently found in compounds designed to modulate neurotransmitter systems, particularly serotonin (5-HT) and dopamine (D) receptors. This makes it invaluable for developing antidepressants, antipsychotics, and anxiolytics.[3]

The ability of the piperazine nitrogens to be protonated at physiological pH allows for ionic interactions with negatively charged residues (e.g., aspartate) in receptor binding pockets, while the pyridine ring can participate in aromatic or hydrogen bonding interactions. The versatility of the N4 position allows for the attachment of various side chains that can be optimized to achieve the desired receptor selectivity and pharmacological profile.

Part 5: Conclusion and Future Outlook

The pyridylpiperazine scaffold, in both its N-aryl and C-aryl isomeric forms, is a high-value intermediate in medicinal chemistry. The N-aryl isomers are well-established building blocks, particularly for CNS-active agents, with robust and scalable synthetic routes. The C-aryl isomers, while more challenging to synthesize, represent the next frontier. Advances in C-H functionalization are unlocking access to this novel chemical space, promising new avenues for drug discovery by enabling unique three-dimensional arrangements of the core pharmacophores.[4][7] The continued development of selective and efficient synthetic methods for both isomers will ensure that the pyridylpiperazine core remains a privileged and indispensable tool for drug development professionals.

References

-

Guan, Y., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]

-

Neufeldt, S. R., & Sanford, M. S. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. PMC. Available at: [Link]

-

Hu, G., et al. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. PubMed. Available at: [Link]

-

Andreozzi, G., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PMC. Available at: [Link]

-

Singh, H., et al. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. Available at: [Link]

-

Nayak, S. K., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

-

Andreozzi, G., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PubMed. Available at: [Link]

-

MySkinRecipes. (n.d.). 1-(Pyridin-3-yl)piperazine hydrochloride. MySkinRecipes. Available at: [Link]

-

Andreozzi, G., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. Available at: [Link]

-

Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PMC. Available at: [Link]

-

Encyclopedia.pub. (2021). Synthesis of Piperazines by C-H Functionalization. Encyclopedia.pub. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

-

Roda, G., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(Pyridin-3-yl)piperazine. PubChem. Available at: [Link]

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-(Pyridin-3-yl)piperazine | C9H13N3 | CID 437234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(Pyridin-3-yl)piperazine hydrochloride [myskinrecipes.com]

- 4. Opportunities and challenges for direct C–H functionalization of piperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Piperazines by C-H Functionalization | Encyclopedia MDPI [encyclopedia.pub]

- 7. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]

Pyridyl Piperazine Scaffolds in 5-HT Receptor Modulation: Mechanistic SAR, Synthesis, and Pharmacological Profiling

The following technical guide details the structural, synthetic, and pharmacological role of pyridyl piperazine scaffolds in serotonin (5-HT) receptor modulation.

Executive Summary

The N-arylpiperazine moiety is widely recognized as a "privileged scaffold" in medicinal chemistry, particularly for targeting G-Protein Coupled Receptors (GPCRs) within the Central Nervous System (CNS). Among these, the pyridyl piperazine subclass serves as a critical pharmacophore for serotonin 5-HT1A receptor agonists (e.g., buspirone analogs) and multi-target antipsychotics. This guide analyzes the structural determinants of this scaffold, provides validated protocols for its synthesis and pharmacological evaluation, and explores its utility in designing biased ligands.

Structural Basis & Structure-Activity Relationship (SAR)

The efficacy of pyridyl piperazine ligands stems from their ability to mimic the endogenous neurotransmitter serotonin (5-HT) while accessing auxiliary binding pockets that confer subtype selectivity.

The Pharmacophore Model

The binding mode of pyridyl piperazines at the 5-HT1A receptor is defined by two primary interactions anchored by the transmembrane (TM) helices:

-

The Ionic Lock (Asp3.32): The basic nitrogen atom at position 4 of the piperazine ring (N4) becomes protonated at physiological pH. This cation forms a critical salt bridge with the carboxylate side chain of Aspartate 116 (Asp3.32) in TM3. This mimics the interaction of the primary amine of serotonin.

-

Aromatic Stacking (Phe6.52): The pyridyl ring engages in

stacking or edge-to-face aromatic interactions with Phenylalanine 362 (Phe6.52) in TM6. -

The Linker & Distal Moiety: A polymethylene spacer (typically 2–4 carbons) connects the piperazine N1 to a distal bulky group (e.g., imide, amide). This distal group extends into the extracellular vestibule, interacting with residues in TM7 and the extracellular loops (ECL), driving selectivity over Dopamine D2 receptors.

Visualization: Ligand-Receptor Interaction Map

The following diagram illustrates the consensus binding mode of a 2-pyridyl piperazine ligand within the 5-HT1A receptor pocket.

Caption: Schematic representation of the key molecular interactions between a pyridyl piperazine ligand and the 5-HT1A receptor binding pocket.

Synthetic Pathways: The Buchwald-Hartwig Protocol[1][2][3]

While early synthesis relied on nucleophilic aromatic substitution (

Experimental Protocol: Pd-Catalyzed C-N Coupling

Objective: Synthesis of 1-(2-pyridyl)piperazine derivatives.

Reagents:

-

Aryl Halide: 2-bromopyridine (1.0 equiv)

-

Amine: N-Boc-piperazine (1.2 equiv)[1]

-

Catalyst:

(1-2 mol%) -

Ligand: BINAP or Xantphos (2-4 mol%)

-

Base:

or -

Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

-

Preparation: In a glovebox or under argon flow, charge a flame-dried Schlenk flask with

, Ligand, and Base. -

Addition: Add the aryl halide and N-Boc-piperazine. If liquid, add via syringe; if solid, add with the catalyst mixture.

-

Solvation: Add anhydrous toluene via syringe. Purge the system with Argon for 5 minutes.

-

Reaction: Seal the flask and heat to 80–100°C for 12–18 hours. Monitor via TLC or LC-MS for the disappearance of the aryl halide.

-

Work-up: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium residues. Wash the pad with ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Deprotection (Optional): If the final scaffold requires a free amine, treat the N-Boc intermediate with TFA/DCM (1:1) for 1 hour at room temperature.

Visualization: Synthesis Workflow

Caption: Catalytic cycle for the Buchwald-Hartwig amination used to construct the N-arylpiperazine core.

Pharmacological Profiling[4][5]

To validate the activity of synthesized scaffolds, researchers must assess both affinity (binding strength) and intrinsic efficacy (functional output).

Protocol: Radioligand Binding Assay (Membrane Preparation)

This assay determines the

Materials:

-

Source: CHO cells stably expressing human 5-HT1A receptors.[2]

-

Radioligand:

-8-OH-DPAT (Agonist) or -

Buffer: 50 mM Tris-HCl, 5 mM

, pH 7.4.

Methodology:

-

Membrane Prep: Homogenize cells in ice-cold lysis buffer. Centrifuge at 20,000 x g for 20 min. Resuspend pellet in assay buffer.

-

Incubation: In a 96-well plate, combine:

-

50

Membrane suspension (10-20 -

50

Radioligand (final conc. ~ -

50

Test Compound (concentration range

-

-

Equilibrium: Incubate at 25°C for 60 minutes.

-

Termination: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.

-

Quantification: Wash filters 3x with ice-cold buffer. Add scintillation cocktail and count radioactivity.[4]

-

Analysis: Plot % Specific Binding vs. Log[Compound]. Determine

and convert to

Functional Signaling & Bias

5-HT1A receptors couple primarily to

Data Summary: Comparative Profiles of Common Scaffolds

| Compound Class | Scaffold Core | Primary Target | Selectivity Profile | Functional Activity |

| Buspirone | Pyrimidinyl-piperazine | 5-HT1A | High (vs D2) | Partial Agonist |

| 1-(2-Pyridyl)piperazine | Pyridyl-piperazine | 5-HT1A / D2 | Low (Mixed) | Antagonist/Partial Agonist |

| Flibanserin | Phenyl-piperazine | 5-HT1A / 5-HT2A | Moderate | Agonist (1A) / Antagonist (2A) |

Visualization: 5-HT1A Signaling Cascade

Caption: Canonical Gi/o signaling pathway activated by 5-HT1A agonists, leading to neuronal inhibition.

References

-

Privileged Scaffolds in Medicinal Chemistry: Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

-

Synthesis Protocols (Buchwald-Hartwig): Title: Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Source: Organic Letters / PMC. URL:[Link]

-

Structure-Activity Relationships (SAR): Title: Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands.[5] Source: MDPI Molecules. URL:[Link]

-

Selectivity Studies (5-HT1A vs D2): Title: Structure-affinity relationship studies on D2/5-HT1A receptor ligands.[6][7] Source: PubMed. URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands [mdpi.com]

- 3. The selective 5-HT1A antagonist radioligand [3H]WAY 100635 labels both G-protein-coupled and free 5-HT1A receptors in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. mdpi.com [mdpi.com]

- 6. Development of heterocyclic-based frameworks as potential scaffold of 5-HT1A receptor agonist and future perspectives: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-affinity relationship studies on D-2/5-HT1A receptor ligands. 4-(2-Heteroarylethyl)-1-arylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical Stability of 2-Pyridin-3-ylpiperazine Dihydrochloride: An In-Depth Technical Guide

This technical guide details the chemical stability, degradation mechanisms, and handling protocols for 2-(Pyridin-3-yl)piperazine dihydrochloride .[1]

Important Disambiguation: This guide specifically addresses the C-linked isomer (Piperazine substituted at the C2 position with a 3-Pyridyl group), often designated as 2-(Pyridin-3-yl)piperazine.[1] This is distinct from the more common N-linked metabolite 1-(3-Pyridyl)piperazine (1-PP).[1] Researchers must verify their specific isomer using the CAS numbers provided below to ensure protocol applicability.

Executive Summary

2-(Pyridin-3-yl)piperazine dihydrochloride is a chiral, heterocyclic building block used in the synthesis of bioactive compounds targeting GPCRs and ion channels.[1] While the dihydrochloride salt form significantly improves thermal stability compared to the free base, the compound exhibits marked hygroscopicity and susceptibility to oxidative degradation at the secondary amine sites under stress.

Optimal stability is maintained at -20°C in a desiccated, inert atmosphere (Ar or N₂).[1] Analytical monitoring requires reverse-phase HPLC with ion-pairing agents or HILIC modes due to the compound's high polarity.[1]

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Identity & Structure

| Feature | Detail |

| Compound Name | 2-(Pyridin-3-yl)piperazine dihydrochloride |

| Synonyms | 2-(3-Pyridyl)piperazine 2HCl; 3-(2-Piperazinyl)pyridine dihydrochloride |

| CAS Number (Free Base) | 111781-56-7 |

| CAS Number (2HCl) | Not widely listed; refer to base CAS + "dihydrochloride" |

| Molecular Formula | C₉H₁₃N₃[1][2][3][] · 2HCl |

| Molecular Weight | 163.22 (Free Base) / 236.14 (Salt) |

| Structure Type | C-Linked: Pyridine ring attached to C2 of Piperazine |

Key Physicochemical Properties[1]

-

Acidity (pKa): The piperazine ring contains two secondary amines. The N1 and N4 nitrogens are highly basic (pKa ~9.8 and ~5.6), while the pyridine nitrogen is weakly basic (pKa ~5.2). The dihydrochloride salt protonates the two most basic sites, stabilizing the molecule against nucleophilic self-polymerization.[1]

-

Solubility: Highly soluble in water (>50 mg/mL) and DMSO; sparingly soluble in ethanol; insoluble in non-polar organic solvents (DCM, Hexane).

-

Hygroscopicity: Critical. The dihydrochloride salt is deliquescent. Exposure to ambient humidity (>60% RH) leads to rapid water uptake, formation of a hydrate, and eventual liquefaction (deliquescence).

Degradation Mechanisms

Understanding the causality of degradation is essential for designing storage and handling protocols.

Primary Degradation Pathways

-

Oxidative N-Dealkylation & N-Oxide Formation: The molecule possesses two secondary amine groups.[1] In the presence of atmospheric oxygen and trace metal ions (e.g., Fe³⁺, Cu²⁺), these sites can undergo oxidation to form N-oxides or hydroxylamines.

-

Hygroscopic Hydrolysis (Salt Disproportionation): Absorption of water promotes the dissociation of HCl. While the C-C bond connecting the rings is stable, the localized acidic micro-environment in a wet solid can catalyze degradation of impurities or excipients if present.

-

Photolytic Degradation: The pyridine ring absorbs UV light. Prolonged exposure can lead to ring-opening reactions or dimerization, although this is slower than oxidative pathways.[1]

Mechanistic Visualization

The following diagram illustrates the structural vulnerabilities and degradation logic.

Caption: Causal pathway of environmental stress leading to physical and chemical degradation.[1]

Stability Testing & Analytical Protocols

To validate the integrity of the compound, use the following self-validating analytical workflow.

HPLC Method (Reverse Phase - Ion Pair)

Due to the high polarity of the diamine, standard C18 columns often fail to retain the compound.[1] An ion-pairing method is required.[1]

-

Column: C18 end-capped (e.g., Waters XBridge or Phenomenex Gemini), 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase A: 10 mM Ammonium Formate + 0.1% Heptafluorobutyric Acid (HFBA) in Water (pH 3.0). HFBA acts as the ion-pairing agent.[1]

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 60% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 260 nm (Pyridine absorption max) and 210 nm.

-

Temperature: 30°C.

Stress Testing Protocol (Forced Degradation)

Perform these tests to establish the stability profile for your specific batch.

| Stress Condition | Procedure | Expected Outcome |

| Acid Hydrolysis | Dissolve in 0.1 N HCl, heat at 60°C for 4 hrs. | Stable. (Piperazine/Pyridine rings are acid resistant). |

| Base Hydrolysis | Dissolve in 0.1 N NaOH, heat at 60°C for 4 hrs. | Stable , but free base may precipitate. |

| Oxidation | Treat with 3% H₂O₂ at RT for 2 hrs. | Degradation. Look for N-oxide peaks (M+16) in LC-MS. |

| Thermal/Humidity | Store solid at 40°C / 75% RH for 7 days. | Physical Change. Deliquescence likely; check for hydrolysis. |

Analytical Workflow Diagram

Caption: Standardized Quality Control Workflow for purity assessment.

Storage & Handling Recommendations

Based on the stability profile, the following "Gold Standard" handling procedures are recommended:

-

Primary Storage:

-

Handling:

-

Equilibrate the vial to room temperature before opening to prevent water condensation on the cold solid.

-

Handle inside a fume hood; use a glove box if high humidity is present in the lab.

-

-

-

Retest purity every 12 months if stored at -20°C.

-

Retest every 6 months if stored at 2-8°C.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1213132-98-9, (2S)-2-pyridin-3-ylpiperazine. Retrieved from [Link][1]

-

European Chemical Agency (ECHA). Registration Dossier - Piperazine derivatives stability. Retrieved from [Link][1]

Sources

An In-depth Technical Guide to 2-(Pyridin-3-yl)piperazine: A Comparative Analysis of the Free Base and Dihydrochloride Salt for Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and pharmaceutical development, the selection of the appropriate physical form of an active pharmaceutical ingredient (API) is a decision of paramount importance. This choice profoundly influences a compound's journey from the laboratory bench to clinical application. 2-(Pyridin-3-yl)piperazine is a key heterocyclic building block, integral to the synthesis of a wide array of pharmacologically active agents.[1] This guide provides a comprehensive technical comparison between the 2-(Pyridin-3-yl)piperazine free base and its dihydrochloride salt.

Aimed at researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of properties. It delves into the causality behind experimental choices, offers validated protocols for characterization and interconversion, and explores the downstream implications for formulation and bioavailability. Understanding these differences is not merely an academic exercise; it is a critical step in de-risking and accelerating the drug development process.[2]

Section 1: Fundamental Physicochemical Properties

The decision to advance a drug candidate as a free base or a salt is predicated on a thorough understanding of their fundamental physicochemical characteristics. These properties dictate how the molecule will behave during manufacturing, formulation, storage, and ultimately, in the physiological environment.

Chemical Structure: The Locus of Difference

The core distinction between the free base and the dihydrochloride salt lies in the protonation state of the two basic nitrogen atoms within the piperazine ring.

-

2-(Pyridin-3-yl)piperazine (Free Base): In its neutral form, the nitrogen atoms of the piperazine moiety possess lone pairs of electrons, rendering them basic.

-

2-(Pyridin-3-yl)piperazine Dihydrochloride (Salt): In the presence of two equivalents of hydrochloric acid (HCl), both piperazine nitrogens become protonated, forming a dihydrochloride salt. This introduces ionic character to the molecule.

This seemingly simple acid-base reaction dramatically alters the molecule's solid-state and solution properties.

Comparative Properties at a Glance

The following table summarizes the key physicochemical differences between the two forms. These values are critical inputs for any pre-formulation assessment.

| Property | 2-(Pyridin-3-yl)piperazine Free Base | 2-(Pyridin-3-yl)piperazine Dihydrochloride | Rationale and Significance |

| Molecular Formula | C₉H₁₃N₃[3] | C₉H₁₃N₃ · 2HCl | The addition of two HCl molecules increases the molecular weight. |

| Molecular Weight | 163.22 g/mol [4] | ~236.15 g/mol | Affects dosage calculations and formulation concentration. |

| Appearance | Typically a liquid or low-melting solid[3] | Crystalline solid[5] | Solid form is generally preferred for ease of handling, purification, and formulation. |

| Aqueous Solubility | Low to moderate | High[6] | Critically impacts dissolution rate and is a key factor for oral and parenteral formulations.[7][8] |

| Lipophilicity (LogP) | Higher | Lower | Influences membrane permeability and absorption. |

| Chemical Stability | More susceptible to oxidation[9] | Generally more stable | Protonation of the nitrogen lone pairs prevents their participation in oxidative degradation pathways.[9] |

| Hygroscopicity | Generally low | Potentially moderate to high[10][11] | The tendency to absorb atmospheric moisture can affect physical stability, flowability, and manufacturing.[12] |

| Melting Point | Lower | Significantly higher (e.g., >300°C for similar salts)[13] | Higher melting points are indicative of a more stable crystal lattice. |

In-depth Analysis of Key Differences

Solubility: The Gateway to Bioavailability

The most significant advantage of the dihydrochloride salt is its markedly enhanced aqueous solubility.[2][8]

-

Causality: The ionic nature of the salt allows for strong ion-dipole interactions with polar water molecules, which can overcome the crystal lattice energy of the solid salt.[10] The free base, being less polar, has lower affinity for water. This difference is the primary reason why salt forms are often developed for poorly soluble basic drugs.[11]

-

Impact: Higher aqueous solubility generally leads to a faster dissolution rate in the gastrointestinal tract, which is often the rate-limiting step for the absorption of poorly soluble drugs (as described by the Biopharmaceutics Classification System, BCS).[2]

Stability: Preserving Molecular Integrity

Amine free bases can be susceptible to oxidative degradation, as the lone pair of electrons on the nitrogen atom can be readily oxidized.[9]

-

Causality: By protonating these nitrogens to form the hydrochloride salt, the lone pair is engaged in a bond with a proton and is no longer available for oxidation.[9] This imparts greater chemical stability, leading to a longer shelf-life and reducing the potential for the formation of degradation impurities.[2]

-

Impact: Enhanced stability simplifies storage requirements and ensures that the patient receives the intended dose of the active molecule, free from potentially harmful degradants.

Hygroscopicity: The Challenge of Water Uptake

While beneficial for solubility, the ionic character of hydrochloride salts can also make them hygroscopic—prone to absorbing moisture from the air.[10][11]

-

Causality: The strong affinity of the salt's ions for water molecules can draw moisture from the atmosphere, potentially leading to physical changes in the solid form.

-

Impact: High hygroscopicity can be detrimental, causing issues such as particle agglomeration, poor powder flow during manufacturing, and even chemical degradation through hydrolysis.[12] In severe cases, it can lead to the deliquescence of the solid into a liquid. Careful control of humidity during manufacturing and storage, as well as appropriate packaging, may be required.[10]

Section 2: Practical Considerations in a Laboratory Setting

The ability to efficiently and reliably convert between the free base and salt forms is a fundamental requirement in both research and process development.

Workflow for Dihydrochloride Salt Formation

This protocol describes the conversion of the 2-(Pyridin-3-yl)piperazine free base into its dihydrochloride salt. The principle is a straightforward acid-base neutralization reaction.

Experimental Protocol: Salt Formation

-

Dissolution: Dissolve the 2-(Pyridin-3-yl)piperazine free base (1.0 equivalent) in a suitable anhydrous solvent in which the free base is soluble but the salt is not (e.g., isopropanol, ethanol, or diethyl ether).[14]

-

Acidification: Cool the solution in an ice bath. Slowly add a solution of anhydrous HCl (2.0-2.2 equivalents) in a compatible solvent (e.g., 4M HCl in dioxane or HCl gas dissolved in the reaction solvent) dropwise with stirring.[15][16] Using anhydrous conditions is critical to prevent the co-precipitation of a hydrate and to ensure a crystalline product.[14]

-

Precipitation: The dihydrochloride salt will typically precipitate out of the solution as a white or off-white solid.

-

Maturation: Continue stirring the resulting slurry in the ice bath for 30-60 minutes to ensure complete precipitation.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake with a small amount of the cold, anhydrous solvent to remove any unreacted starting material or excess acid.

-

Drying: Dry the isolated salt under vacuum to yield the final 2-(Pyridin-3-yl)piperazine dihydrochloride.

Caption: Workflow for the synthesis of the dihydrochloride salt.

Workflow for Free Base Liberation

This protocol outlines the conversion of the dihydrochloride salt back to its free base form. The process involves neutralization with a base followed by extraction.

Experimental Protocol: Free Base Liberation

-

Dissolution: Dissolve the 2-(Pyridin-3-yl)piperazine dihydrochloride salt in water.

-

Basification: Cool the aqueous solution in an ice bath. Slowly add a suitable base (e.g., 2M sodium hydroxide or saturated sodium bicarbonate solution) with stirring until the pH of the solution is basic (pH > 10).[17][18]

-

Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the aqueous layer multiple times with an appropriate water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate, or chloroform).[18][19]

-

Combine & Dry: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

-

Filtration: Filter off the drying agent.

-

Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the 2-(Pyridin-3-yl)piperazine free base.

Caption: Workflow for the liberation of the free base from its salt.

Essential Analytical Characterization

It is imperative to confirm the identity and purity of the specific form being used. Several analytical techniques are essential for this characterization.[20][21]

-

X-Ray Powder Diffraction (XRPD): This is the gold standard for identifying the solid-state form. The crystalline salt will produce a distinct diffraction pattern, different from the free base (which may be crystalline or amorphous). It is also crucial for identifying different polymorphs or solvates of the salt.[20][22]

-

Differential Scanning Calorimetry (DSC): DSC measures thermal transitions. It can determine the melting point, which is a key indicator of purity and form. The salt will have a significantly different and sharper melting point than the free base.[20][21]

-

Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. It is used to assess thermal stability and to quantify the amount of residual solvent or water (in the case of a hydrate) in the sample.[21]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. Protonation of the amine groups in the salt form causes a downfield shift in the signals of adjacent protons compared to the free base, providing clear evidence of salt formation.

Section 3: Implications for Drug Development

The choice between the free base and the dihydrochloride salt has far-reaching consequences that extend throughout the drug development pipeline.

Caption: Impact of API form selection on drug development stages.

Formulation Development

-

Dihydrochloride Salt: The high aqueous solubility makes the salt form the preferred choice for conventional oral solid dosage forms (tablets, capsules) and aqueous-based liquid formulations (oral solutions, syrups, injectables).[6]

-

Free Base: The higher lipophilicity and solubility in organic solvents may make the free base more suitable for specialized formulations, such as lipid-based delivery systems (e.g., self-emulsifying drug delivery systems - SEDDS) or transdermal patches.

Biopharmaceutical Performance

For oral administration, the drug must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.

-

Dihydrochloride Salt: By providing a higher concentration of dissolved drug at the site of absorption, the salt form can significantly improve the rate and extent of absorption (bioavailability), particularly for drugs whose absorption is limited by their dissolution rate.[2]

-

Free Base: A potential risk with salts of weakly basic compounds is that they may dissolve in the acidic environment of the stomach but then precipitate out as the less soluble free base when they reach the higher pH of the small intestine.[23] This phenomenon, known as disproportionation, can negate the solubility advantage of the salt.[24]

Handling, Storage, and Manufacturing

-

Stability: The superior chemical stability of the dihydrochloride salt simplifies storage and can lead to a longer product shelf life.[2]

-

Hygroscopicity: The potential hygroscopicity of the salt form must be carefully managed. Manufacturing may require humidity-controlled environments, and packaging (e.g., blister packs with foil backing) is often necessary to protect the product from moisture during storage.[10]

-

Solid-State Properties: The crystalline nature of the salt is generally advantageous for manufacturing, leading to better powder flow and compressibility compared to a potentially oily or amorphous free base.

Conclusion

The distinction between 2-(Pyridin-3-yl)piperazine free base and its dihydrochloride salt is a clear illustration of the profound impact that salt formation has on the properties of an active pharmaceutical ingredient. The dihydrochloride salt offers significant advantages in terms of aqueous solubility and chemical stability, making it the presumptive choice for the development of conventional oral and parenteral dosage forms. These benefits, however, are accompanied by the potential challenge of hygroscopicity, which requires careful characterization and management.

Conversely, the free base, with its higher lipophilicity, remains a viable option for specific, non-aqueous formulation strategies. The selection is not a matter of one form being universally "better," but rather of choosing the form whose specific physicochemical profile is best suited to the intended clinical application, formulation strategy, and manufacturing process. A comprehensive, data-driven approach to characterizing both the free base and a variety of its salts is a cornerstone of modern, efficient, and successful drug development.

References

-

Pharmaceutical Technology. (2026, February 13). Salt Selection in Drug Development. [Link]

-

Analytical Chemistry. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

-

Tetrahedron Letters. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without chromatography. [Link]

-

Journal of Thermal Analysis and Calorimetry. (2002). CHARACTERISATION OF SALTS OF DRUG SUBSTANCES. [Link]

-

Semantic Scholar. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. [Link]

-

Advanced Drug Delivery Reviews. (2017, August 1). Pharmaceutical cocrystals, salts and polymorphs: Advanced characterization techniques. [Link]

-

ResearchGate. (2020, February 3). What is the best way to convert my amine compound from the free amine into the salt form HCl?. [Link]

-

Reddit. (2015, August 24). Why are organic amines often more stable as the HCl salt than in the free base form?. [Link]

-

ACS Publications. (2025, December 18). Linking Crystal Structure to Solubility and Hygroscopicity in Oxytetracycline Hydrochloride Forms. [Link]

-

ResearchGate. (2025, August 5). Characterisation of salts of drug substances | Request PDF. [Link]

-

Taylor & Francis Online. (2022, June 21). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. [Link]

-

ResearchGate. (2021, September 16). How to free the Base from Cystamine/Cysteamine Hydrochloric Salt?. [Link]

-

Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation. [Link]

-

MDPI. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

-

Sciencemadness.org. (2008, August 24). Converting to the hydrochloric salt for storage?. [Link]

-

Organic Syntheses. Methylamine Hydrochloride. [Link]

-

ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine?. [Link]

-

PubChem. 2-(Piperidin-3-yl)pyridine dihydrochloride. [Link]

-

Pharmaoffer.com. (2023, September 7). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. [Link]

-

Reddit. (2021, September 4). Obtaining free base from hydrochloride salt in methanol as solvent?. [Link]

-

University of Helsinki. (2021, July 15). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. [Link]

-

Chemistry Stack Exchange. (2014, December 4). Why formulate drugs as HCl salts when HCl is in stomach acid?. [Link]

-

Wikipedia. Free base. [Link]

-

The Good Scents Company. piperazine dihydrochloride, 142-64-3. [Link]

-

European Journal of Pharmaceutical Sciences. (2014, October 28). Pharmaceutical salts of small molecule drugs: opportunities and challenges. [Link]

-

Wikipedia. Piperazine. [Link]

-

Solubility of Things. Piperazine dihydrochloride. [Link]

-

SINTEF. Solid liquid solubility of piperazine. [Link]

-

PubChem. 1-(Pyridin-3-yl)piperazine. [Link]

-

Semantic Scholar. Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pharmaoffer.com [pharmaoffer.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 1-(Pyridin-3-yl)piperazine | C9H13N3 | CID 437234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. piperazine dihydrochloride, 142-64-3 [thegoodscentscompany.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. reddit.com [reddit.com]

- 10. pharmtech.com [pharmtech.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. tandfonline.com [tandfonline.com]

- 13. PIPERAZINE DIHYDROCHLORIDE | 142-64-3 [chemicalbook.com]

- 14. sciencemadness.org [sciencemadness.org]

- 15. chemistry.mdma.ch [chemistry.mdma.ch]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. reddit.com [reddit.com]

- 20. akjournals.com [akjournals.com]

- 21. Pharmaceutical cocrystals, salts and polymorphs: Advanced characterization techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 24. Making sure you're not a bot! [helda.helsinki.fi]

CAS number and synonyms for 1-(3-Pyridyl)piperazine dihydrochloride

An In-depth Technical Guide to 1-(3-Pyridyl)piperazine Dihydrochloride: A Core Scaffold in Modern Neuroscience Drug Discovery

Abstract

1-(3-Pyridyl)piperazine dihydrochloride is a pivotal chemical entity, serving as a foundational building block in the synthesis of a multitude of centrally active pharmacological agents. Its structural amalgamation of a pyridine ring and a piperazine moiety imparts a unique physicochemical profile, enabling it to interact with key neurotransmitter systems. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's chemical identity, synthesis, critical role as a medicinal chemistry scaffold, and its involvement in modulating serotonergic and dopaminergic pathways. We will explore established analytical protocols and essential safety and handling procedures to ensure its effective and safe utilization in the laboratory.

Chemical Identity and Properties

1-(3-Pyridyl)piperazine dihydrochloride is the salt form of the parent compound 1-(3-Pyridyl)piperazine, rendering it more stable and soluble in aqueous media, which is often advantageous for experimental and synthetic applications.

Identifiers and Synonyms

The compound is recognized by several identifiers and names across various chemical databases and suppliers.

| Identifier | Value |

| CAS Number | 470441-67-9[1][] |

| Chemical Name | 1-Pyridin-3-YL-piperazine dihydrochloride[1] |

| Molecular Formula | C₉H₁₅Cl₂N₃[1] |

| Molecular Weight | 236.14 g/mol [1] |

Common Synonyms:

-

1-(pyridin-3-yl)piperazine;dihydrochloride[]

-

1-(3-pyridinyl)piperazine dihydrochloride

-

3-piperazinylpyridine dihydrochloride

The free base form, 1-(3-Pyridyl)piperazine, has a molecular weight of 163.22 g/mol and is associated with numerous other synonyms including N-(3-Pyridyl)piperazine and 1-pyridin-3-ylpiperazine.[3]

Physicochemical Properties